molecular formula C23H30N6O B609694 2-(6-(methyl(2,2,6,6-tetramethylpiperidin-4-yl)amino)pyridazin-3-yl)-5-(1H-pyrazol-4-yl)phenol CAS No. 1562333-92-9

2-(6-(methyl(2,2,6,6-tetramethylpiperidin-4-yl)amino)pyridazin-3-yl)-5-(1H-pyrazol-4-yl)phenol

Cat. No. B609694
M. Wt: 406.534
InChI Key: XSBJQWNBBMWICJ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

  • Synthesis of Functionalized Compounds : Compounds containing the pyridazine ring, similar to the chemical structure , have been used in synthesizing various functionalized compounds, including triazolo[4,3-b]pyridazines and 1-(substituted pyridazin-3-yl)-1H-pyrazole derivatives, which have potential applications in chemical and pharmacological fields (Svete, 2005).

  • Preparation of Pyrazolo[3,4-d]-pyrimidines : Novel pyrazole-o-aminonitriles, which share structural similarities with the compound , have been synthesized and used as precursors for pyrazolo[3,4-d]pyrimidines, indicating potential chemical and pharmacological activities (Eljazi I. Al-Afaleq & S. Abubshait, 2001).

  • Antifungal Activity : Pyrazolo[1,5-a]pyrimidin-5-yl)phenol derivatives, structurally related to the compound , have been found to exhibit antifungal abilities against certain phytopathogenic fungi (Jin Zhang et al., 2016).

  • Anticancer and Antimicrobial Agents : Compounds incorporating pyridine, pyrazoline, and oxazole, which are structurally related to the compound , have been studied for their anticancer and antimicrobial activities, demonstrating the potential of such compounds in pharmaceutical applications (Kanubhai D. Katariya et al., 2021).

  • Anti-Tubercular Evaluation : Ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate, similar in structure to the compound , has shown potential as an anti-tubercular agent, indicating the therapeutic applications of such compounds (B. Vavaiya et al., 2022).

  • Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents : Some 2,6-disubstituted pyridazine-3(2H)-one derivatives have been evaluated for their potential as analgesic, anti-inflammatory, and non-ulcerogenic agents (T. H. Ibrahim et al., 2017).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-[6-[methyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridazin-3-yl]-5-(1H-pyrazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O/c1-22(2)11-17(12-23(3,4)28-22)29(5)21-9-8-19(26-27-21)18-7-6-15(10-20(18)30)16-13-24-25-14-16/h6-10,13-14,17,28,30H,11-12H2,1-5H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBJQWNBBMWICJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)N(C)C2=NN=C(C=C2)C3=C(C=C(C=C3)C4=CNN=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nvs-SM2

Citations

For This Compound
3
Citations
J Palacino, SE Swalley, C Song, AK Cheung… - Nature chemical …, 2015 - nature.com
Spinal muscular atrophy (SMA), which results from the loss of expression of the survival of motor neuron-1 (SMN1) gene, represents the most common genetic cause of pediatric …
Number of citations: 386 www.nature.com
A Rietz, KJ Hodgetts, H Lusic, KM Quist… - Life Science …, 2021 - life-science-alliance.org
Spinal muscular atrophy (SMA) is a motor neuron disease and the leading genetic cause of infant mortality. SMA results from insufficient survival motor neuron (SMN) protein due to …
Number of citations: 1 www.life-science-alliance.org
H Abou-Hamdan, L Désaubry - The Journal of Organic Chemistry, 2018 - ACS Publications
NVS-SM2, the first activator of pre-mRNA splicing, displays remarkable pharmacological in vivo activities in models of spinal muscular atrophy. Herein we describe an improved …
Number of citations: 8 pubs.acs.org

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